2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
Description
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 4-tert-butylphenoxy group and a 2,5-dimethoxyphenyl moiety linked via an acetamide bridge.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)14-6-8-15(9-7-14)25-13-19(22)21-17-12-16(23-4)10-11-18(17)24-5/h6-12H,13H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZRUNXUJZLWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-tert-butylphenol, is reacted with an appropriate halogenated acetic acid derivative (e.g., chloroacetic acid) to form 2-(4-tert-butylphenoxy)acetic acid.
Amidation Reaction: The 2-(4-tert-butylphenoxy)acetic acid is then reacted with 2,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or dimethoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and dimethoxy groups can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs sharing key motifs:
Structural Analogues with Acetamide Linkers
Substituent-Driven Property Variations
- Methoxy Position: Compounds with 2,5-dimethoxyphenyl groups (e.g., ) show higher binding affinity to serotonin receptors compared to 3,4-dimethoxyphenyl analogs due to optimal hydrogen-bonding geometry . 4-tert-butylphenoxy vs. 4-chlorophenoxy: The tert-butyl group increases lipophilicity (logP >3.5) and plasma protein binding, whereas chlorine enhances electrophilicity and target engagement in antimicrobial agents .
Core Heterocycle :
- Imidazole () and triazine () cores exhibit distinct mechanisms: imidazoles often target metal-dependent enzymes, while triazines inhibit folate biosynthesis .
- Benzothiazole derivatives () display superior thermal stability (mp ~146°C) compared to indole-based analogs (mp ~120°C) due to rigid aromatic systems .
Pharmacological Data from Analogues
- Antimicrobial Activity: Triazine derivatives (e.g., ) show MIC values of 2–8 µg/mL against Staphylococcus aureus, attributed to thioether-linked acetamide groups disrupting cell wall synthesis .
- Solubility and Stability: 2,5-Dimethoxyphenyl acetamides generally exhibit moderate aqueous solubility (0.5–2 mg/mL) due to methoxy polarity, whereas tert-butylphenoxy analogs require formulation with cyclodextrins for bioavailability .
Research Findings and Challenges
- Key Trends: Methoxy and tert-butyl groups synergistically enhance both lipophilicity and target selectivity, making 2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide a candidate for CNS-targeted drugs . Halogen substitutions (e.g., bromine in ) improve potency but may increase toxicity risks .
- Gaps and Future Directions: Limited pharmacokinetic data for the tert-butylphenoxy subclass necessitates further ADME studies. Comparative studies with N-(3,4-dimethoxyphenyl) analogs () could clarify substituent-position effects on efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
